N-(4-acetamidophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S2/c1-14-3-5-17(6-4-14)25-21(29)13-31-22-26-19(12-30-22)11-20(28)24-18-9-7-16(8-10-18)23-15(2)27/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQVBVBWCBVFCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 318.39 g/mol. Its structure features a thiazole ring, an acetamide group, and a p-tolylamino moiety, which contribute to its biological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antimicrobial Activity : Compounds containing thiazole rings have shown significant antibacterial and antifungal properties. They often inhibit the synthesis of nucleic acids or disrupt cell wall integrity.
- Anticancer Properties : Some derivatives have been studied for their ability to induce apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of cytochrome P450 enzymes |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of thiazole exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Cancer Research : In vitro studies on human cancer cell lines revealed that the compound induced significant cell death at concentrations as low as 20 µM, suggesting its potential as a chemotherapeutic agent.
- Toxicological Assessment : A toxicity study indicated that the compound had a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.
Comparison with Similar Compounds
Thiazolidinone Derivatives ()
Compounds 9–13 in share a 2-thioxo-thiazolidinone core but differ in substituents. For example:
- Compound 9 : Features a 4-chlorobenzylidene group, yielding 90% with a melting point of 186–187°C.
- Compound 11 : Contains a 2-(4-methylphenyl)-2-oxoethylidene group, resulting in a lower yield (65%) and melting point (147–148°C).
The acetamidophenyl group introduces additional hydrogen-bonding capacity compared to the halogenated or nitro-substituted analogues in , which may enhance solubility and target affinity .
Quinazolinone-Thioacetamide Derivatives ()
Compounds 5–10 in incorporate a 4-oxo-3,4-dihydroquinazolin-2-ylsulfanyl group. For instance:
- Compound 5 : Exhibits a sulfamoylphenyl substituent, with a high yield (87%) and melting point (269.0°C).
Comparison: The target compound’s thiazole-thioether linkage replaces the quinazolinone scaffold, reducing ring strain and possibly enhancing synthetic accessibility. The p-tolylamino group may confer greater lipophilicity than the sulfamoyl group, influencing membrane permeability .
Functional Group Analogues
Antimicrobial Thiazole-Acetamides ()
Compounds 107a–p in include N-(thiazol-2-yl)acetamide derivatives with varying aryl substituents. Notable examples:
- 107b (N-(4-methylthiazol-2-yl)-2-m-tolylacetamide) : MIC values of 6.25–12.5 μg/mL against bacterial strains.
- 107j (N-(4-(3-chlorophenyl)thiazol-2-yl)-2-p-tolylacetamide) : Selective antifungal activity.
Comparison: The target compound’s p-tolylamino-ethylthio moiety introduces an additional hydrogen-bond donor (NH) and a bulky hydrophobic group, which may broaden its antimicrobial spectrum compared to simpler arylacetamides .
Anticancer 2-Arylaminothiazol-4-ones ()
highlights 2-arylaminothiazol-4-ones with anticancer activity (e.g., GI₅₀ values ≤1 μM). The acetyl and acetoxy groups in these compounds influence molecular orientation, affecting interactions with targets like CDK1/cyclin B .
Comparison : The target compound’s acetamidophenyl group mimics the acetylated aryl amines in but avoids tautomerism-related instability by using a stable thiazole-thioether linkage.
Physicochemical and Pharmacological Data Comparison
*Inferred from structural analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
